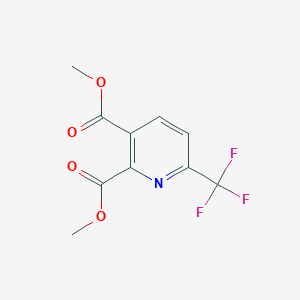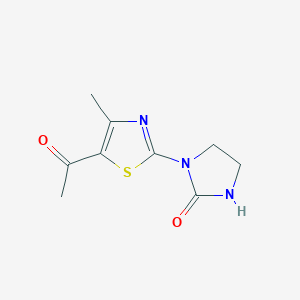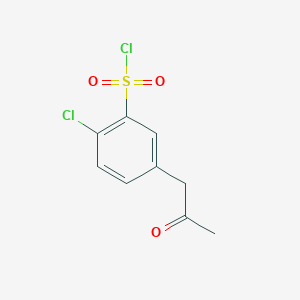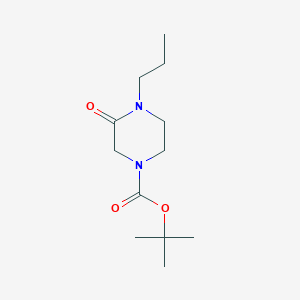
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine
Overview
Description
2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is a fluorinated aromatic amine with a trifluoromethyl group and a methyl group on the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Amination: The compound can be synthesized by first brominating 2-fluoro-5-methylbenzene to introduce a bromine atom at the desired position. Subsequent amination replaces the bromine with an amine group.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor with an amine group under controlled conditions.
Industrial Production Methods: Industrial production typically involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving the trifluoromethyl and methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., Br₂) and strong bases (e.g., NaOH) are employed.
Major Products Formed:
Oxidation: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: this compound.
Substitution: Various halogenated and alkylated derivatives.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4-fluorobenzylamine, interact with the α- and γ-carboxyl groups of folic acid .
Mode of Action
It’s known that similar compounds, such as 4-fluorobenzylamine, react with the α- and γ-carboxyl groups of folic acid to yield 18 f-labeled folate . This suggests that 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine might interact with its targets in a similar manner.
Biochemical Pathways
It’s known that similar compounds, such as 4-(trifluoromethyl)benzylamine, have been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . This suggests that this compound might affect similar biochemical pathways.
Result of Action
It’s known that similar compounds, such as 4-fluorobenzylamine, are important building blocks for the synthesis of 18 f-labeled compounds .
Action Environment
It’s known that similar compounds, such as 4-fluorobenzylamine, are stored at ambient temperature , suggesting that this compound might have similar storage requirements.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug design and development. Industry: It is utilized in the production of specialty chemicals and materials due to its unique properties.
Comparison with Similar Compounds
2-Fluoro-4-(trifluoromethyl)benzylamine
2-Fluoro-5-(trifluoromethyl)benzylamine
2-Fluoro-3-methyl-4-(trifluoromethyl)benzylamine
Uniqueness: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzylamine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of both a fluorine and a trifluoromethyl group on the benzene ring provides distinct electronic effects compared to similar compounds.
This compound's unique structure and properties make it a valuable tool in various scientific and industrial applications
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5-2-6(4-14)8(10)3-7(5)9(11,12)13/h2-3H,4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXWFCFVRIODHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylate](/img/structure/B1399741.png)




![tert-Butyl N-(7-methyl-5-azaspiro-[2.4]heptan-7-yl)carbamate](/img/structure/B1399749.png)
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)





